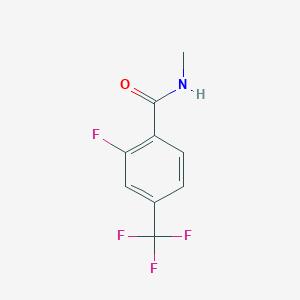

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as increased stability and biological activity

Vorbereitungsmethoden

One common method involves the reaction of 2-fluoro-4-nitrobenzamide with methylating agents under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its fluorinated nature makes it a candidate for studying enzyme interactions and biological pathways.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability.

Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide can be compared with other fluorinated benzamides and related compounds:

2-Fluoro-4-nitrobenzamide: Similar in structure but with a nitro group instead of a trifluoromethyl group.

N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another fluorinated compound with different substituents, used in boron neutron capture therapy.

Fluoroquinolines: A class of compounds known for their antibacterial activity, which also contain fluorine atoms.

Biologische Aktivität

2-Fluoro-N-methyl-4-(trifluoromethyl)-benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzamide ring. This specific arrangement influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H8F4N2O |

| Molecular Weight | 224.17 g/mol |

| CAS Number | 2029175-99-1 |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Antimicrobial and Antiviral Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial and antiviral activities. For instance, studies involving related benzamide derivatives have shown effectiveness against various pathogens, including bacteria and viruses. In particular, the presence of fluorine and trifluoromethyl groups enhances lipophilicity, which may improve membrane permeability and bioactivity.

- Ebola Virus Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit Ebola virus entry into cells. These studies suggest that modifications to the benzamide scaffold can lead to potent antiviral agents .

- Antimalarial Activity : Further investigations into similar compounds have demonstrated their potential against malaria parasites by targeting PfATP4, a sodium pump essential for parasite survival. Modifications in the chemical structure have been shown to optimize both activity and metabolic stability .

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors. The mechanism may include:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in critical metabolic pathways.

- Membrane Disruption : The lipophilic nature due to trifluoromethyl groups could facilitate membrane penetration, leading to cellular disruption in pathogens.

Case Study 1: Antiviral Activity Against Filoviruses

In a study examining various benzamide derivatives, compounds similar to this compound were tested for their efficacy against Ebola virus pseudovirions. Results indicated that specific modifications enhanced antiviral potency, with some derivatives exhibiting EC50 values below 10 μM .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the optimization of dihydroquinazolinone derivatives, revealing that structural modifications significantly impacted their activity against Plasmodium falciparum. The findings emphasized the importance of fluorinated compounds in developing new antimalarial therapies .

Synthesis and Industrial Production

The synthesis of this compound typically involves:

- Fluorination Reactions : Utilizing N-fluoro reagents under controlled conditions to introduce fluorine at the desired position.

- Amidation : The formation of the amide bond through reaction with appropriate amines.

Industrial processes may focus on optimizing yields and minimizing environmental impact through green chemistry principles.

Eigenschaften

IUPAC Name |

2-fluoro-N-methyl-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-14-8(15)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCDIAITVHRPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.